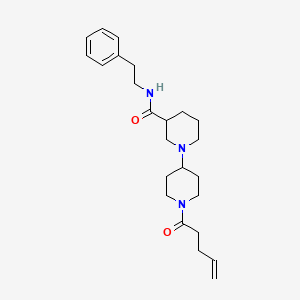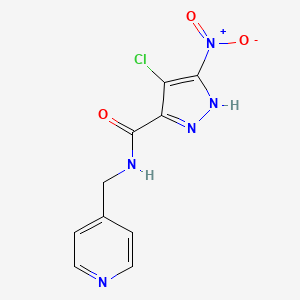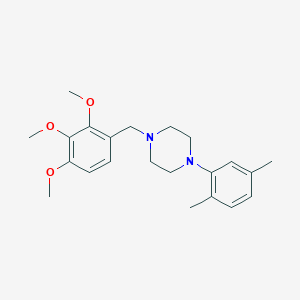
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since become one of the most commonly used herbicides globally. The chemical structure of Diuron is similar to other urea herbicides, which makes it an effective tool for controlling a broad range of weeds.
Wirkmechanismus
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea works by inhibiting photosynthesis in plants. It disrupts the electron transport chain in chloroplasts, which reduces the production of ATP and NADPH, leading to a decrease in photosynthesis. This results in the death of the target plants.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a range of biochemical and physiological effects on plants. Studies have demonstrated that it can cause oxidative stress, alter gene expression, and affect the activity of enzymes involved in plant metabolism. These effects can lead to changes in plant growth and development, as well as increased susceptibility to other stresses such as drought or disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is widely used in laboratory experiments due to its effectiveness and low cost. It is also readily available and easy to handle. However, its use is limited by its potential toxicity to humans and the environment, which requires careful handling and disposal. Additionally, its mode of action may vary depending on the plant species and environmental conditions, which can complicate experimental design and interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea and other urea herbicides. One area of focus is the development of more environmentally friendly alternatives to N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, which can reduce its impact on soil and water quality. Another area of research is the optimization of herbicide application methods to reduce the amount of herbicide needed and minimize its impact on non-target organisms. Additionally, there is a need for more research on the effects of N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea on soil microorganisms and their role in soil health and ecosystem function. Finally, studies on the potential health effects of N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea on humans and wildlife are needed to better understand its overall impact on the environment.
Conclusion
In conclusion, N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a widely used herbicide that has been extensively studied. Its mode of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. Future research will focus on developing more environmentally friendly alternatives, optimizing application methods, and understanding its impact on soil health and human health.
Synthesemethoden
The synthesis of N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 2,4-dichlorophenyl isocyanate with 3-methyl-2-pyridylamine. The reaction is carried out in a solvent such as acetone or methanol, and the resulting product is then purified through recrystallization. The yield of N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea synthesis is typically high, making it a cost-effective herbicide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been the subject of extensive scientific research due to its widespread use in agriculture and potential impact on the environment. Studies have examined its effects on soil microorganisms, aquatic life, and human health. Research has also focused on developing more effective and environmentally friendly herbicides as alternatives to N-(2,4-dichlorophenyl)-N'-(3-methyl-2-pyridinyl)urea.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVCERZUHCEQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)proline](/img/structure/B5963967.png)

![[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5963978.png)

![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)


![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B5964033.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
![2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964045.png)
![2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B5964055.png)
![6-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5964059.png)
![2-({1-[4-(methylthio)benzyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5964064.png)